alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl-
Overview
Description
Synthesis Analysis
- Stereospecific synthesis of related methyl alpha-D-glucopyranosides has been explored, revealing insights into their side chain conformations and chemical behavior (Crich, Kato, & Vasella, 2017).
- Total synthesis of methyl alpha-D-glucopyranosides from various intermediates has been reported, demonstrating the ability to manipulate their structure for desired outcomes (Achmatowicz & Bielski, 1977).
Molecular Structure Analysis
- Structural studies using NMR, IR, MS, and X-ray methods have provided insights into the stereochemical structure and conformational preferences of methyl alpha-D-glucopyranosides and their derivatives (Trofimov et al., 2006).
Chemical Reactions and Properties
- Research on the epimerization of alpha- to beta-C-glucopyranosides under mild basic conditions has revealed the feasibility of such transformations, which are pivotal in carbohydrate chemistry (Allevi et al., 1989).
Physical Properties Analysis
- The crystalline structure of certain methyl alpha-D-glucopyranosides has been examined, providing valuable information on their physical properties and interactions (Neuman et al., 1980).
Chemical Properties Analysis
- The synthesis and characterization of various methyl alpha-D-glucopyranoside derivatives have been extensively studied, shedding light on their chemical properties and potential applications in different fields (Hansmann, 1990).
Scientific Research Applications
Conformational Analysis in Carbohydrates Alpha-D-Glucopyranoside derivatives, such as methyl alpha-sophoroside, are used to study the conformation of beta-glycosidic linkages in carbohydrates. This research involves determining inter-residue coupling constants and their relationship with the solution conformations of disaccharides, providing insight into the structural characteristics of these compounds (Olsson, Serianni & Stenutz, 2008).
Regioselective Preparation of Partly O-Benzylated D-Glucopyranose Acetates Alpha-D-Glucopyranoside is pivotal in facilitating the regioselective preparation of O-benzylated D-glucopyranose acetates. This process, involving debeznylation in specific orders, highlights the compound's role in the synthesis of complex carbohydrate structures (Cao, Okada & Yamada, 2006).
Synthesis of 3,6-dideoxy-3-(methylamino)hexoses for Lipopolysaccharide Identification Methyl alpha-D-glucopyranoside is used in the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, crucial in the identification of lipopolysaccharide components in Rhizobium. This method demonstrates its utility in biochemistry for understanding bacterial structures (Hollingsworth, Hrabak & Dazzo, 1986).
Investigating Glycosidic Linkage Conformations Alpha-D-Glucopyranoside derivatives are instrumental in studying the conformations of glycosidic linkages, such as in methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. This research provides essential data on the structure and reactivity of glycosides (Kováč, Yeh & Glaudemans, 1987).
Synthesis of Complex Carbohydrate Derivatives The compound is used in synthesizing various complex carbohydrate derivatives, such as 3,6-Anhydrofuranoses, showcasing its versatility in organic chemistry and carbohydrate synthesis (Ziegler, Vollmer, Oberhoffner & Eckhardt, 1993).
Glucosylation Studies Alpha-D-Glucopyranoside derivatives are essential in glucosylation studies, as seen in the synthesis of alpha-maltosyl and alpha-isomaltosyl alpha-D-glucosides. This research contributes to our understanding of glycosylation processes in organic chemistry (Koto, Yago, Zen, Tomonaga & Shimada, 1986).
Oligosaccharide Synthesis The compound plays a role in the synthesis of methyl alpha-D-glucooligosaccharides, highlighting its application in the production of specialized oligosaccharides (Gómez de Segura, Alcalde, Bernabé, Ballesteros & Plou, 2006).
Esterase Activity and Selective Deacylations In the study of esterases, methyl alpha-D-glucopyranoside derivatives are used to investigate enzyme activity and regioselective deacylations, offering insights into enzymatic specificity (Tomić, Trešćec, Ljevakovic & Tomašić, 1991).
Synthesis of Antibiotic Disaccharides Methyl alpha-D-glucopyranoside derivatives are used in synthesizing antibiotic disaccharides, showcasing the compound's potential in pharmaceutical research (Lockhoff, Stadler, Petersen & Endermann, 1983).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFSNRBMIOKLX-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |
CAS RN |
14048-30-7 | |
Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14048-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.